molecular formula C10H9ClO2S2 B2363893 3-[(4-chlorophenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione CAS No. 343376-12-5

3-[(4-chlorophenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione

Cat. No.: B2363893
CAS No.: 343376-12-5
M. Wt: 260.75
InChI Key: PUTIKSKIAFQQDQ-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione is a chemical compound with the molecular formula C10H9ClO2S2. It is a derivative of 2,5-dihydrothiophene-1,1-dioxide, which is known for its versatile applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione typically involves the reaction of 4-chlorothiophenol with 2,5-dihydrothiophene-1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-chlorophenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-chlorophenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione stands out due to its unique combination of a chlorophenyl group and a dihydrothiophene-1,1-dioxide core. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-2,5-dihydrothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2S2/c11-8-1-3-9(4-2-8)14-10-5-6-15(12,13)7-10/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTIKSKIAFQQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CS1(=O)=O)SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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